molecular formula C13H14O B14086763 6-(Prop-2-yn-1-yloxy)-1,2,3,4-tetrahydronaphthalene

6-(Prop-2-yn-1-yloxy)-1,2,3,4-tetrahydronaphthalene

Cat. No.: B14086763
M. Wt: 186.25 g/mol
InChI Key: WGSWBFDFEBMVHP-UHFFFAOYSA-N
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Description

6-(Prop-2-yn-1-yloxy)-1,2,3,4-tetrahydronaphthalene is an organic compound that features a tetrahydronaphthalene core with a prop-2-yn-1-yloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Prop-2-yn-1-yloxy)-1,2,3,4-tetrahydronaphthalene typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(Prop-2-yn-1-yloxy)-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The prop-2-yn-1-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alkenes or alkanes.

    Substitution: Azides, thiols, or other substituted derivatives.

Scientific Research Applications

6-(Prop-2-yn-1-yloxy)-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Prop-2-yn-1-yloxy)-1,2,3,4-tetrahydronaphthalene is largely dependent on its chemical structure. The alkyne group can participate in click chemistry reactions, forming stable triazole rings upon reaction with azides. This property makes it valuable for bioconjugation and labeling applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Prop-2-yn-1-yloxy)-1,2,3,4-tetrahydronaphthalene is unique due to its tetrahydronaphthalene core, which provides a rigid and stable framework. The prop-2-yn-1-yloxy group adds reactivity and versatility, making it suitable for various chemical modifications and applications.

Properties

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

6-prop-2-ynoxy-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C13H14O/c1-2-9-14-13-8-7-11-5-3-4-6-12(11)10-13/h1,7-8,10H,3-6,9H2

InChI Key

WGSWBFDFEBMVHP-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC2=C(CCCC2)C=C1

Origin of Product

United States

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